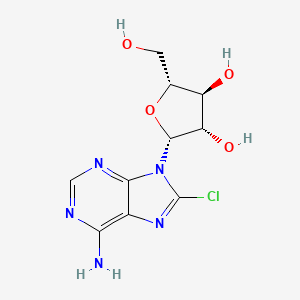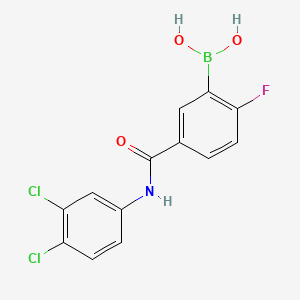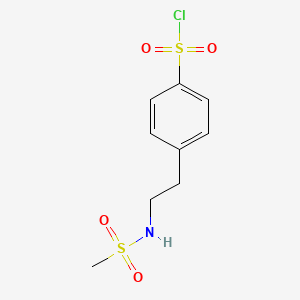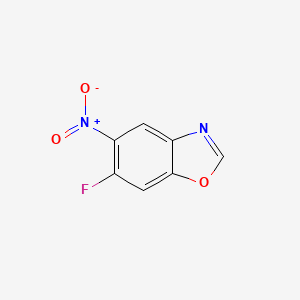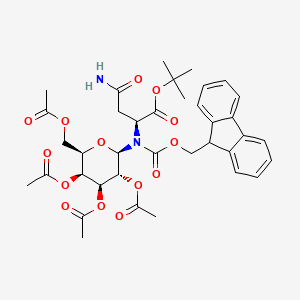
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is a complex organic compound used primarily in the field of peptide synthesis. This compound serves as a protecting group for amino acids, ensuring the accurate and controlled assembly of peptide sequences. It is particularly valuable in the development and synthesis of peptide-based drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester involves multiple steps. The process typically begins with the acetylation of galactopyranosyl, followed by the introduction of the Fmoc group to the L-Asparagine. The final step involves the esterification of the compound with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: Used to reduce specific groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and peptide chemistry.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It ensures the stability and integrity of amino acids during the assembly of peptide sequences. The Fmoc group is particularly useful as it can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-threonine: Similar in structure and function, used in peptide synthesis.
Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester): Another protecting group used in peptide synthesis.
N-Fmoc-3-iodo-D-alanine tert-butyl ester: Used in the synthesis of peptides and other organic compounds.
Uniqueness
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is unique due to its specific combination of protecting groups, which provide stability and ease of removal during peptide synthesis. This makes it particularly valuable in the development of complex peptide-based drugs.
Propriétés
Formule moléculaire |
C37H44N2O14 |
|---|---|
Poids moléculaire |
740.7 g/mol |
Nom IUPAC |
tert-butyl (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)/t28-,29+,31-,32-,33+,34+/m0/s1 |
Clé InChI |
MBKMYXJEPNRNOK-WIEVSHRFSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




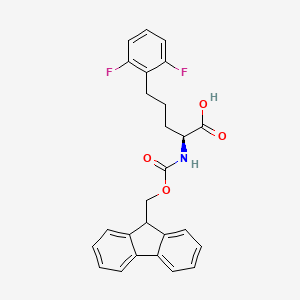
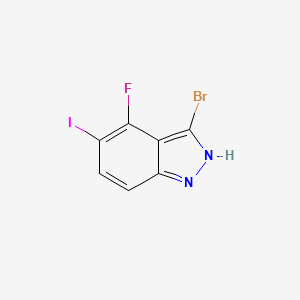
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)

